1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
CAS No.: 1396855-12-1
Cat. No.: VC11911689
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396855-12-1 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C18H15N5O3/c1-11-15(12(2)25-21-11)10-23-9-3-4-14(18(23)24)17-20-16(22-26-17)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3 |
| Standard InChI Key | PLRDHHHVRPCRHG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Introduction
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a pyridine ring, and an oxadiazole ring. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of this compound likely involves multi-step organic reactions. Common methods might include:
-
Condensation Reactions: To form the oxadiazole ring.
-
Alkylation Reactions: To attach the oxazole ring to the pyridine core.
-
Cyclization Reactions: To form the pyridine or oxazole rings.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | High temperature, acidic conditions |
| 2 | Alkylation | Basic conditions, organic solvents |
| 3 | Cyclization | High temperature, catalysts |
Potential Applications
Given its complex structure, this compound may have applications in medicinal chemistry, particularly in areas such as:
-
Antimicrobial Agents: Due to the presence of heterocyclic rings, which are common in antimicrobial compounds.
-
Enzyme Inhibitors: The oxadiazole and pyridine rings could interact with enzymes, potentially inhibiting their activity.
-
Antiviral Agents: Similar compounds have shown activity against viral replication.
Research Findings and Challenges
While specific research findings on this exact compound are not available, studies on similar compounds suggest that modifications to the heterocyclic rings can enhance biological activity. Challenges include optimizing synthesis conditions to achieve high purity and yield, as well as fully elucidating its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume